molecular formula C18H28ClNO5Si B14611887 Propionic acid, 2-(p-chlorophenoxy)-2-methyl-, 2-(2,2-dimethyl-1,3-dioxa-6-aza-2-silacyclooct-6-yl)ethyl ester CAS No. 57966-38-8

Propionic acid, 2-(p-chlorophenoxy)-2-methyl-, 2-(2,2-dimethyl-1,3-dioxa-6-aza-2-silacyclooct-6-yl)ethyl ester

Cat. No.: B14611887
CAS No.: 57966-38-8
M. Wt: 402.0 g/mol
InChI Key: FOIYDHWQWDYZFF-UHFFFAOYSA-N
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Description

Propionic acid, 2-(p-chlorophenoxy)-2-methyl-, 2-(2,2-dimethyl-1,3-dioxa-6-aza-2-silacyclooct-6-yl)ethyl ester is a synthetic organic compound It is characterized by the presence of a propionic acid moiety, a chlorophenoxy group, and a silacyclooctyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the esterification of propionic acid derivatives with appropriate alcohols. The reaction conditions may include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid, and the reaction is often carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. The use of automated systems and precise control of reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to alcohols.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium hydroxide (KOH) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: May be studied for its biological activity and potential as a pharmaceutical agent.

    Medicine: Investigated for its therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Propionic acid derivatives
  • Chlorophenoxy compounds
  • Silacyclooctyl esters

Uniqueness

This compound is unique due to its combination of structural features, which may confer specific chemical and biological properties not found in other similar compounds.

Properties

CAS No.

57966-38-8

Molecular Formula

C18H28ClNO5Si

Molecular Weight

402.0 g/mol

IUPAC Name

2-(2,2-dimethyl-1,3,6,2-dioxazasilocan-6-yl)ethyl 2-(4-chlorophenoxy)-2-methylpropanoate

InChI

InChI=1S/C18H28ClNO5Si/c1-18(2,25-16-7-5-15(19)6-8-16)17(21)22-12-9-20-10-13-23-26(3,4)24-14-11-20/h5-8H,9-14H2,1-4H3

InChI Key

FOIYDHWQWDYZFF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)OCCN1CCO[Si](OCC1)(C)C)OC2=CC=C(C=C2)Cl

Origin of Product

United States

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